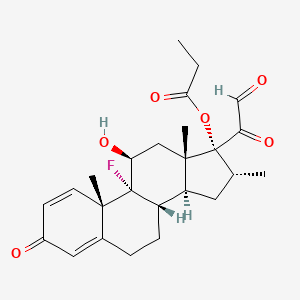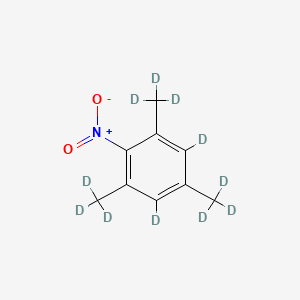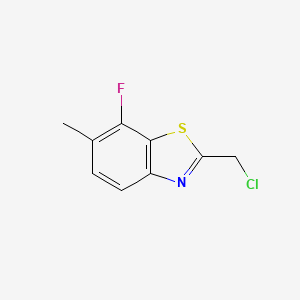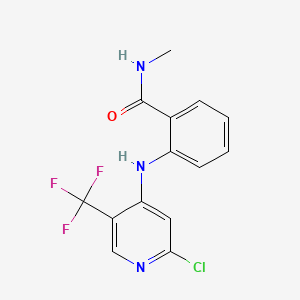
21-Dehydro Dexamethasone 17-Propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
21-Dehydro Dexamethasone 17-Propionate is a metabolite of Desoxymetasone, which is an anti-inflammatory agent . It’s an intermediate in synthesizing 21-Chloro-9-fluoro-11β,17-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 17-Propionate .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C25H31FO6 . For a detailed molecular structure, please refer to resources like PubChem .Applications De Recherche Scientifique
Prenatal Treatment of Congenital Adrenal Hyperplasia
Dexamethasone is used in prenatal treatment to prevent virilization of the external genitalia in females with congenital adrenal hyperplasia (CAH) due to 21-hydroxylase deficiency. It's highlighted for its ability to cross the placenta effectively due to not being bound to cortisol-binding globulin in maternal blood. Adjustments in the dosing regimen have been explored to minimize side effects while maintaining efficacy in suppressing maternal and fetal adrenal axis (Coleman & Honour, 2004).
Inner Ear Treatment Applications
Research on local application of dexamethasone-21-dihydrogen-phosphate (Dex-P) to the round window membrane of guinea pigs indicates its potential for treating inner ear diseases. This study demonstrated substantial basal-apical concentration gradients in scala tympani perilymph, suggesting a targeted approach for inner ear treatment with glucocorticoids (Plontke et al., 2008).
Recovery of Insulin Sensitivity
A study on mature horses revealed that insulin sensitivity, which decreases with prolonged dexamethasone administration, began to recover within days after the cessation of treatment. This suggests dexamethasone's potential impact on metabolic processes and its reversible effects on insulin sensitivity (Brennan & Urschel, 2014).
Analytical Methods for Drug Impurities
An analytical study described the use of LC-MS(n) in conjunction with mechanism-based stress studies for the rapid identification of a process impurity in betamethasone 17-valerate drug substance. This highlights the importance of sophisticated analytical methods in identifying and characterizing corticosteroid derivatives like dexamethasone for quality control in pharmaceutical manufacturing (Li, Lin, & Rustum, 2008).
Quantitation in Blood Plasma
Research into high throughput HPLC-ESI-MS methods for quantitating dexamethasone in blood plasma showcases the development of efficient analytical techniques for monitoring the pharmacokinetics of dexamethasone and its derivatives in clinical settings (Damonte et al., 2007).
Mécanisme D'action
Target of Action
21-Dehydro Dexamethasone 17-Propionate primarily targets the glucocorticoid receptor (GR) , a type of nuclear receptor found in almost every cell of the body. The GR plays a crucial role in regulating genes controlling the development, metabolism, and immune response .
Biochemical Pathways
The compound affects several biochemical pathways, including:
Pharmacokinetics
The pharmacokinetics of this compound involve:
These properties ensure high bioavailability and prolonged action, making it effective in managing chronic inflammatory conditions.
Result of Action
At the molecular level, the compound reduces the expression of pro-inflammatory cytokines and chemokines. At the cellular level, it decreases the migration of leukocytes to inflammation sites and reduces capillary permeability. These effects collectively lead to a significant reduction in inflammation and immune response .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the stability and efficacy of this compound. For instance, extreme pH levels can affect its solubility and absorption, while high temperatures may degrade the compound. Additionally, interactions with other medications can alter its metabolism and effectiveness .
Analyse Biochimique
Cellular Effects
21-Dehydro Dexamethasone 17-Propionate has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce senescence in lung epithelial cells and augment the production of fibrosis mediators . It also affects immune cell compartments, decreasing the expression of genes associated with T cell activation and other immune pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with glucocorticoid receptors. This binding leads to the activation or inhibition of specific genes, resulting in changes in gene expression. The compound also inhibits enzymes such as phospholipase A2, reducing the production of pro-inflammatory mediators . These molecular interactions are crucial for the compound’s anti-inflammatory and immunosuppressive effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by various factors, including temperature and pH. Long-term studies have shown that the compound can cause significant changes in cellular function, such as the atrophy of adrenal glands in rat fetuses . These temporal effects are essential for understanding the compound’s long-term impact on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce hyperglycemia and increase insulin release in goats . At high doses, it can cause adverse effects such as the atrophy of adrenal glands and changes in metabolic pathways . These dosage-dependent effects are critical for determining the compound’s therapeutic and toxicological profiles.
Metabolic Pathways
This compound is involved in several metabolic pathways, including glycolysis and lipid metabolism. The compound is metabolized by enzymes such as cytochrome P450 and corticosteroid 11-beta-dehydrogenase . These metabolic pathways are essential for the compound’s biological activity and its effects on metabolic flux and metabolite levels .
Subcellular Localization
This compound is localized in specific subcellular compartments, such as the nucleus and cytoplasm. The compound’s activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications . These factors are essential for the compound’s role in modulating gene expression and cellular metabolism.
Propriétés
IUPAC Name |
[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-17-oxaldehydoyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31FO6/c1-5-21(31)32-25(20(30)13-27)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)24(17,26)19(29)12-23(18,25)4/h8-9,11,13-14,17-19,29H,5-7,10,12H2,1-4H3/t14-,17+,18+,19+,22+,23+,24+,25+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVRNQKHSKWGFQ-OCUNRLNVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31FO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-[1,3]Dioxolo[4,5]pyrano[3,2-c]isoxazole(9CI)](/img/no-structure.png)





![1-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-4-imine](/img/structure/B590375.png)
![2-(2-Fluoro-[1,1'-biphenyl]-4-yl)-2,3-dimethylsuccinic acid](/img/structure/B590377.png)
